molecular formula C11H19ClO3 B079647 Methyl 10-chloro-10-oxodecanoate CAS No. 14065-32-8

Methyl 10-chloro-10-oxodecanoate

Cat. No.: B079647
CAS No.: 14065-32-8
M. Wt: 234.72 g/mol
InChI Key: ZUUUAAZQEMFVSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-chloro-10-oxodecanoate can be synthesized through the esterification of 10-chloro-10-oxodecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of sebacic acid followed by esterification. The chlorination step introduces the chlorine atom at the 10th position, and the subsequent esterification with methanol yields the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 10-chloro-10-oxodecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 10-chloro-10-oxodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of bioactive molecules for studying biological pathways.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-8-oxooctanoate
  • Methyl 3-chloro-3-oxopropionate
  • Methyl adipoyl chloride

Uniqueness

Methyl 10-chloro-10-oxodecanoate is unique due to its specific chain length and the position of the chlorine and carbonyl groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

methyl 10-chloro-10-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUUAAZQEMFVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337722
Record name Methyl 10-chloro-10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14065-32-8
Record name Methyl 10-chloro-10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 10-chloro-10-oxodecanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (360 g) was added dropwise to methyl hydrogen sebacate (432.6 g, 2 moles) at 60° C. with vigorous stirring and stirring was continued for 2 h under reflux. The reaction mixture was evaporated and the residue was distilled under reduced pressure to give the title compound as a colorless oil; yield: 400 g; bp 145°-150° C./4 mmHg. (Lit. bp 166°-168° C./14 mmHg; T. D. Heyes, J. C. Roberts, J. Chem. Soc., 1952, 4935).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
432.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 10-chloro-10-oxodecanoate
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